N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2,3-dimethoxybenzamide
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Overview
Description
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2,3-dimethoxybenzamide is a complex organic compound that features a unique structure combining a cyclopenta[d]thiazole ring with a dimethoxybenzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2,3-dimethoxybenzamide are currently unknown. This compound belongs to the thiazole class of molecules , which are known to interact with a wide range of biological targets, including enzymes, receptors, and DNA .
Mode of Action
For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways depending on their specific targets .
Result of Action
Based on the known activities of other thiazole derivatives, it could potentially exhibit a range of biological activities, including analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
It is believed that this compound may interact with various enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions .
Cellular Effects
Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Studies on the dosage effects of N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2,3-dimethoxybenzamide in animal models are limited .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2,3-dimethoxybenzamide typically involves the formation of the cyclopenta[d]thiazole ring followed by its coupling with a dimethoxybenzamide derivative. One common synthetic route includes the cyclization of a suitable precursor to form the thiazole ring, which is then reacted with 2,3-dimethoxybenzoyl chloride under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, stringent control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the benzamide moiety, leading to different reduced products.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzamide ring or the thiazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce various reduced derivatives of the original compound.
Scientific Research Applications
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2,3-dimethoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
- N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide
- N-(6-Oxo-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide
Uniqueness
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2,3-dimethoxybenzamide is unique due to its specific combination of a cyclopenta[d]thiazole ring and a dimethoxybenzamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-19-11-7-3-5-9(13(11)20-2)14(18)17-15-16-10-6-4-8-12(10)21-15/h3,5,7H,4,6,8H2,1-2H3,(H,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZSEYBKQRNGPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=NC3=C(S2)CCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.